molecular formula C18H11F2N3O4 B2564493 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173488-20-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2564493
CAS No.: 1173488-20-4
M. Wt: 371.3
InChI Key: VPCIIWDFGKLELN-QHHAFSJGSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetically designed acrylamide derivative investigated for its potential as an anticancer agent. Its primary research value lies in its function as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology. The compound's structure integrates a (E)-acrylamide pharmacophore, known for forming covalent bonds with a cysteine residue in the EGFR kinase domain, alongside substituted 1,3,4-oxadiazole and benzo[1,3]dioxole moieties that contribute to target binding affinity and selectivity. This mechanism of action disrupts EGFR-mediated signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Research utilizing this compound is focused on elucidating the role of EGFR in various cancer models, particularly in understanding resistance mechanisms to first-generation EGFR inhibitors and exploring novel therapeutic strategies for non-small cell lung cancer (NSCLC) and other solid tumors. It serves as a crucial chemical probe for studying kinase signaling and for the preclinical evaluation of next-generation targeted therapies.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O4/c19-11-3-4-12(13(20)8-11)17-22-23-18(27-17)21-16(24)6-2-10-1-5-14-15(7-10)26-9-25-14/h1-8H,9H2,(H,21,23,24)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCIIWDFGKLELN-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₄F₂N₂O₃
  • Molecular Weight: 304.28 g/mol
  • IUPAC Name: (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Anticancer Activity

Recent studies have highlighted the anticancer properties of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide against various cancer cell lines.

In vitro Studies:

  • Cell Lines Tested: The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
  • IC₅₀ Values:
    • MCF-7: IC₅₀ = 6.19 µM
    • HCT116: IC₅₀ = 8.10 µM
    • HepG2: IC₅₀ = 5.10 µM

These values indicate that the compound exhibits significant antiproliferative effects at low concentrations compared to standard chemotherapeutic agents like doxorubicin.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through:

  • Activation of Caspases: The compound triggers caspase-dependent pathways leading to programmed cell death.
  • Inhibition of Cell Cycle Progression: It has been shown to arrest the cell cycle at the G2/M phase.

Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenografts of MCF-7 tumors demonstrated that treatment with (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide resulted in a significant reduction in tumor volume compared to control groups. The treatment group showed a 70% decrease in tumor size after four weeks of administration at a dose of 10 mg/kg body weight.

Study 2: Synergistic Effects with Other Agents

Another investigation assessed the synergistic effects of this compound with standard anticancer drugs. When combined with doxorubicin, the compound enhanced the cytotoxic effects against MCF-7 cells by reducing the IC₅₀ value to 4.50 µM.

Data Table: Summary of Biological Activities

Activity Cell Line IC₅₀ (µM) Mechanism
AntiproliferativeMCF-76.19Apoptosis via caspase activation
AntiproliferativeHCT1168.10Cell cycle arrest
AntiproliferativeHepG25.10Induction of apoptosis

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varied N-Substituents

The acrylamide backbone and benzodioxole group are conserved across several analogues, but differences in the N-substituent significantly alter biological activity:

Phenethyl Substituents
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (Compound 12 from Chloranthus multistachys): Structure: Phenethyl group replaces the oxadiazole ring.
Thiazole and Oxadiazole Heterocycles
  • N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide :
    • Structure : Thiazole ring with 4-chlorobenzyl and 3,4-dichlorophenyl groups.
    • Activity : Predicted to interact with inflammatory or oncogenic targets due to halogen-rich motifs, though specific data are unavailable .
    • Key Difference : Chlorine substituents enhance lipophilicity, possibly improving blood-brain barrier penetration but increasing toxicity risks compared to fluorine in the target compound.
Dimethylamino Substituents
  • 3-Benzo[1,3]dioxol-5-yl-N,N-dimethyl-acrylamide: Structure: N,N-dimethyl group instead of oxadiazole. Activity: Limited data, but the dimethyl group may reduce steric hindrance, enhancing binding to flat enzymatic pockets .

Functional Analogues with Anti-Obesity or Anti-Inflammatory Activity

Anti-Obesity Derivatives
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide :
    • Activity : Suppresses adipogenesis and FAS expression, similar to the target compound, but includes a 4-hydroxyphenethyl group .
    • Key Difference : Hydroxyl group improves solubility but may reduce metabolic stability due to susceptibility to glucuronidation.
Anti-Inflammatory Analogues
  • 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide: Activity: Potent anti-inflammatory effects (IC₅₀ = 17.00 ± 1.11 μM) via NO suppression, comparable to quercetin . Key Difference: Methoxy and hydroxyl groups enhance antioxidant capacity, diverging from the target compound’s fluorine-driven mechanism.

Comparative Data Table

Compound Name Core Structure N-Substituent Key Modifications Biological Activity Key Findings
Target Compound Acrylamide + benzodioxole 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl Fluorine atoms, oxadiazole Anti-obesity Suppresses adipocyte differentiation, FAS, PPAR-γ; no cytotoxicity
(E)-N-phenethylacrylamide (12) Acrylamide + benzodioxole Phenethyl No heterocycle Anti-tumor Inhibits A549 lung cancer cells
N-(5-(4-Chlorobenzyl)-thiazol-2-yl)acrylamide Acrylamide + dichlorophenyl 5-(4-chlorobenzyl)-1,3-thiazol-2-yl Chlorine atoms, thiazole Predicted anti-inflammatory High lipophilicity
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Acrylamide + methoxyphenyl 2-(4-hydroxyphenyl)-2-methoxyethyl Hydroxyl and methoxy groups Anti-inflammatory IC₅₀ = 17.00 μM (NO inhibition)

Mechanistic and Pharmacokinetic Insights

  • Target Compound : The 2,4-difluorophenyl group on the oxadiazole enhances electronegativity and metabolic stability, favoring prolonged activity in lipid-rich tissues. The oxadiazole ring may act as a bioisostere for carboxylic acids, improving target engagement with PPAR-γ or FAS .
  • Natural vs. Synthetic Derivatives : Plant-derived acrylamides (e.g., ) often exhibit broader cytotoxicity (e.g., anti-tumor) but lack the specificity of synthetic derivatives like the target compound, which is optimized for metabolic safety.

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